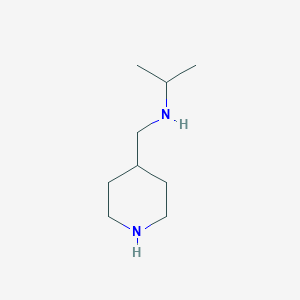

N-(Piperidin-4-ylmethyl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

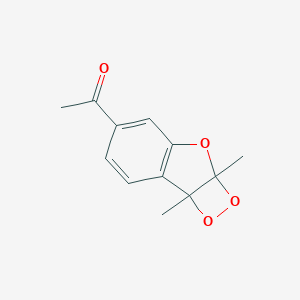

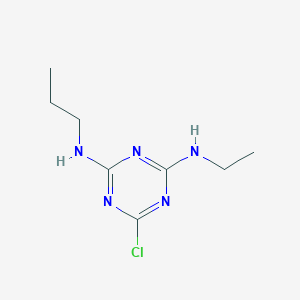

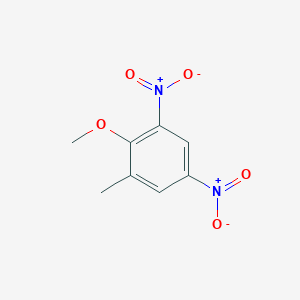

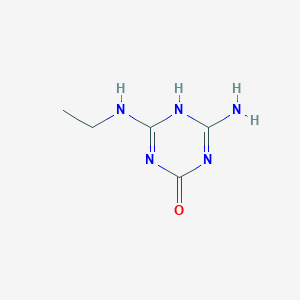

“N-(Piperidin-4-ylmethyl)propan-2-amine” is a chemical compound with the molecular formula C9H20N2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-ylmethyl)propan-2-amine” consists of a piperidine ring attached to a propan-2-amine group via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Physical And Chemical Properties Analysis

“N-(Piperidin-4-ylmethyl)propan-2-amine” has a molecular weight of 156.27 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not specified in the retrieved sources.

Applications De Recherche Scientifique

Structural Chemistry and Material Science

- The crystal structure of a compound containing the piperidin-4-ylmethyl motif demonstrates the compound's ability to form stable crystalline structures, which is crucial for understanding molecular interactions and designing materials with specific properties (Yıldırım et al., 2006).

Synthetic Methodology

- Research on the synthesis of piperidine-related structures has led to the development of new synthetic methodologies. For example, the study of 2-(piperidine-1-ylmethyl)cyclohexanamine structure synthesis based on oxime protected compounds in the Mannich mechanism provides insights into efficient synthetic routes for complex amines (Taheri et al., 2012).

Pharmacology and Drug Design

- The pharmacological characterization of certain piperidine analogs as κ-opioid receptor antagonists demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Chemical Activation and Reactivity

- Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products provide insights into the reactivity of piperidine derivatives and their potential applications in food chemistry and biochemistry (Nikolov & Yaylayan, 2010).

Advanced Material Development

- The practical synthesis of compounds incorporating the piperidine motif for applications in upregulating LDL receptors showcases the role of these structures in developing therapeutic agents and materials with biological relevance (Ito et al., 2002).

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the study and development of piperidine derivatives, including “N-(Piperidin-4-ylmethyl)propan-2-amine”, hold promising potential in the field of drug discovery .

Propriétés

IUPAC Name |

N-(piperidin-4-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYUHJYPZVRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634498 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-ylmethyl)propan-2-amine | |

CAS RN |

1225475-79-5 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)